N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a unique combination of furan and trifluoromethyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-containing intermediate, followed by the introduction of the trifluoromethyl phenyl group. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted trifluoromethyl phenyl derivatives.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving furan and trifluoromethyl groups.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan rings and trifluoromethyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-furylmethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
- N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the presence of both furan and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c21-20(22,23)15-8-5-14(6-9-15)7-10-19(25)24-13-16(17-3-1-11-26-17)18-4-2-12-27-18/h1-6,8-9,11-12,16H,7,10,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMLYCKIVQJEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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